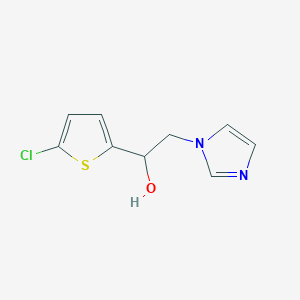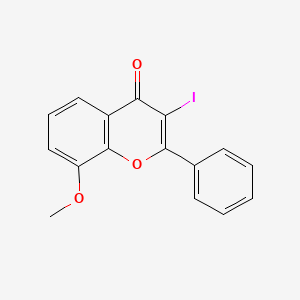
Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate: is an organic compound with the molecular formula C9H8BrFO4 This compound is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, hydroxyl, and methoxy groups, and the carboxylic acid group is esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-bromo-3-fluoro-2-hydroxy-4-methoxy-, methyl ester typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the bromine, fluorine, hydroxyl, and methoxy groups. The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of benzoic acid derivatives with carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid esters.
科学的研究の応用
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 5-bromo-3-fluoro-2-hydroxy-4-methoxy-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to participate in various chemical interactions, influencing its reactivity and biological activity.
類似化合物との比較
- Benzoic acid, 4-methoxy-, methyl ester
- Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester
Comparison:
- Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate has unique substituents (bromine and fluorine) that can significantly alter its chemical and biological properties compared to other benzoic acid derivatives.
- The presence of both electron-withdrawing (bromine, fluorine) and electron-donating (methoxy, hydroxyl) groups can influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C9H8BrFO4 |
|---|---|
分子量 |
279.06 g/mol |
IUPAC名 |
methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C9H8BrFO4/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3,12H,1-2H3 |
InChIキー |
BKHHXONIDIOTLR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1F)O)C(=O)OC)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Carbethoxy-5-chloromethylimidazo[1,2-a]pyridine](/img/structure/B8298598.png)











![4-Chloro-2-[(6-chloropyridin-2-yl)amino]benzonitrile](/img/structure/B8298676.png)
![[4-Methyl-2-(3-trifluoromethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B8298677.png)
